1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid, also known as N-BOC-4-Piperidinecarboxylic acid, is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (BOC) group and a carboxylic acid group. It is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the alcohol can be oxidized back to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the BOC group.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the carboxylic acid to an alcohol.
Potassium Permanganate (KMnO4): Used for oxidation of the alcohol to a carboxylic acid.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Major Products Formed
Free Amine: Formed by deprotection of the BOC group.
Alcohol: Formed by reduction of the carboxylic acid.
Scientific Research Applications
1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid is primarily related to its ability to act as a protecting group for amines. The BOC group provides stability to the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with an amino group instead of the oxoethyl group.
N-Boc-piperidine-4-carboxylic acid: Lacks the oxoethyl group but has a similar piperidine and BOC structure.
Uniqueness
1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLCKHPWZDBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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